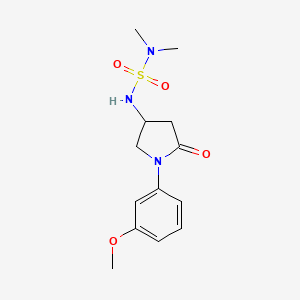

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-6-fluorobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClFO. It has a molecular weight of 160.573 . It’s also known by other names such as “Benzenemethanol, 2-chloro-6-fluoro-” and "2-chloro-6-fluorobenzylic alcohol" .

Synthesis Analysis

The synthesis of related compounds like “2-chloro-6-fluorobenzaldehyde” involves chlorination of “2-chloro-6-fluorotoluene” under illumination to obtain “2-chloro-6-fluorobenzyl chloride”. This is followed by adding ferric solid superacid, dripping water at a temperature between 100 and 200°C, and preserving heat for 4±5 hours .Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorobenzyl alcohol” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Alcohols like “2-Chloro-6-fluorobenzyl alcohol” can react with hydrogen halides to produce alkyl halides and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl. The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis

“2-Chloro-6-fluorobenzyl alcohol” is a solid with a melting point of >110°C and a boiling point of 41-42°C .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, demonstrated antimicrobial activities. Its crystal structure was determined through X-ray diffraction, highlighting its potential as a precursor for further chemical transformations and bioactive compounds (Kumar et al., 2016).

Antimicrobial Activity

Compounds synthesized from ethyl acetoacetate, such as Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, have been evaluated for their antimicrobial properties. These studies involve characterizing their crystal and molecular structures, providing foundational knowledge for developing new antimicrobial agents (Kariyappa et al., 2016).

Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, showcasing the compound's utility in generating complex structures with potential pharmacological activities (Honey et al., 2012).

Enzymatic Reduction Applications

Research into enzymatic reductions, such as the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by microbial reductases, reveals applications in producing chiral intermediates for pharmaceuticals. This work demonstrates the biocatalytic potential to create enantiomerically pure compounds, crucial for drug development and synthesis (Shimizu et al., 1990).

Photoreactions and Chemical Behavior

The photoreaction study of 2-(Dialkylamino)ethyl esters of γ-Oxo acids, including compounds related to Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate, investigated the influence of biradical intermediates' stability and flexibility on their chemical behavior. This research contributes to understanding how light-induced reactions can be harnessed for synthetic applications (Hasegawa et al., 1990).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOJPVRMUVLHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

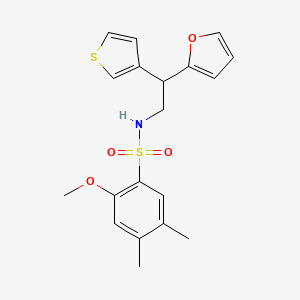

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)

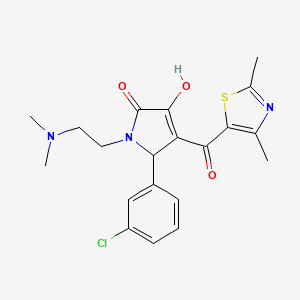

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

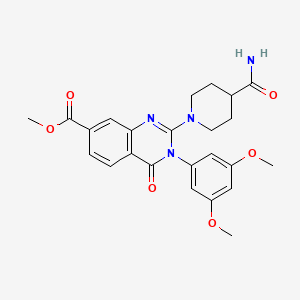

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

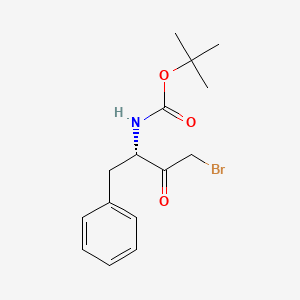

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)